molecular formula C18H20N2O4 B5297342 6-ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

6-ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5297342
M. Wt: 328.4 g/mol
InChI Key: SMCRTHWPOSSCKG-UHFFFAOYSA-N
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Description

6-Ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with the molecular formula C18H21N2O4. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 6-ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, ethyl acetoacetate, and appropriate amines.

    Condensation Reaction: The initial step involves a condensation reaction between 3-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydroisoquinoline core structure.

    Functional Group Modifications:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-Ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-Ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

6-Ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-24-17-10-12-7-8-19-18(15(12)11-16(17)23-2)13-5-4-6-14(9-13)20(21)22/h4-6,9-11,18-19H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCRTHWPOSSCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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